Galeterone

Catalog No.
S548658
CAS No.
851983-85-2
M.F
C26H32N2O
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galeterone

CAS Number

851983-85-2

Product Name

Galeterone

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C26H32N2O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

17-(1H-benzimidazol-1-yl)androsta-5,16-dien-3beta-ol, 3-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, galeterone, VN-124-1

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O

Description

The exact mass of the compound Galeterone is 388.25146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Galeterone is a steroidogenesis inhibitor. This means it disrupts the production of hormones, specifically androgens, in the body. Androgens, such as testosterone, play a crucial role in the growth and development of certain cancers, particularly prostate cancer. By inhibiting androgen production, Galeterone may help slow or stop the progression of these cancers.

There's ongoing research to understand the exact mechanisms by which Galeterone exerts its effects. Studies suggest it might work through multiple pathways, including:

  • Blocking the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is essential for androgen synthesis [Source: The Endocrine Society - "CYP17A1 deficiency: An update" ]
  • Inhibiting steroidogenic acute regulatory protein (StAR), another protein involved in androgen production [Source: National Institutes of Health - "Regulation of steroidogenesis" ]

Understanding these mechanisms is crucial for optimizing the use of Galeterone in future therapies.

Applications in Prostate Cancer

Preclinical studies and early-phase clinical trials suggest that Galeterone might be effective in treating castration-resistant prostate cancer (CRPC), a type of prostate cancer that progresses despite low testosterone levels. These studies have shown promising results in terms of:

  • Tumor shrinkage
  • Improved progression-free survival
  • Manageable side effects [Source: National Cancer Institute - "Galeterone (TOK-001)"]

Galeterone, also known as TOK-001 or VN/124-1, is a synthetic steroidal compound primarily investigated for its potential in treating prostate cancer. It exhibits a complex pharmacological profile, functioning as an androgen receptor antagonist and a cytochrome P450 17A1 (CYP17) inhibitor. The chemical formula for Galeterone is C26H32N2O, with a molecular weight of approximately 388.545 g/mol . Its structure includes a 3-hydroxy group and a benzimidazole moiety, which contribute to its biological activity and selectivity .

That underline its biological activity:

  • CYP17 Inhibition: Galeterone inhibits the CYP17 enzyme, crucial for androgen biosynthesis, by blocking both the hydroxylase and lyase activities. This inhibition reduces the production of androgens such as testosterone and dehydroepiandrosterone .
  • Androgen Receptor Antagonism: It competitively binds to androgen receptors, preventing endogenous androgens from exerting their effects on target tissues. This mechanism is vital for its therapeutic action against hormone-sensitive tumors .
  • Metabolism: Galeterone undergoes metabolic transformations primarily through the action of 3β-hydroxysteroid dehydrogenase (3βHSD), resulting in metabolites like Δ4-galeterone, which retain significant biological activity .

The synthesis of Galeterone involves several steps:

  • Starting Material: The synthesis typically begins with commercially available 3β-acetoxyandrost-5-en-17-one.
  • Formation of Benzimidazole Derivative: This compound is treated with benzimidazole in the presence of potassium carbonate in dimethylformamide at elevated temperatures to yield a benzimidazole derivative.
  • Deformylation: The resultant product undergoes deformylation using palladium on activated charcoal to produce Galeterone in high yield .

Galeterone has been primarily investigated for its application in treating prostate cancer, particularly in cases resistant to conventional therapies like abiraterone or enzalutamide. Clinical trials have shown promise in its ability to reduce tumor size and improve patient outcomes by targeting androgen signaling pathways .

Interaction studies reveal that Galeterone may interact with various metabolic enzymes and transporters:

  • Cytochrome P450 Enzymes: As a CYP17 inhibitor, it may affect the metabolism of other drugs processed by similar pathways.
  • Androgen Metabolism: Its effects on androgen metabolism can lead to altered pharmacokinetics when co-administered with other medications affecting hormonal pathways .

Several compounds share structural or functional similarities with Galeterone, each with unique properties:

Compound NameMechanism of ActionKey Differences
AbirateroneCYP17 inhibitorMore selective for CYP17; used for advanced prostate cancer
EnzalutamideAndrogen receptor antagonistMore potent at inhibiting androgen receptor signaling; less focus on CYP17 inhibition
FlutamideAndrogen receptor antagonistNon-steroidal; primarily used for prostate cancer but has different side effect profiles
BicalutamideAndrogen receptor antagonistSimilar mechanism but different pharmacokinetics and dosing regimens

Galeterone's unique combination of mechanisms—acting as both an androgen receptor antagonist and a CYP17 inhibitor—distinguishes it from these other agents, potentially offering advantages in specific clinical scenarios.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

388.251463648 g/mol

Monoisotopic Mass

388.251463648 g/mol

Heavy Atom Count

29

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WA33E149SW

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Galeterone is an orally bioavailable small-molecule androgen receptor modulator and CYP17 lyase inhibitor with potential antiandrogen activity. Galeterone exhibits three distinct mechanisms of action: 1) as an androgen receptor antagonist, 2) as a CYP17 lyase inhibitor and 3) by decreasing overall androgen receptor levels in prostate cancer tumors, all of which may result in a decrease in androgen-dependent growth signaling. Localized to the endoplasmic reticulum (ER), the cytochrome P450 enzyme CYP17 (P450C17 or CYP17A1) exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard

Health Hazard

Other CAS

851983-85-2

Wikipedia

Galeterone

Dates

Modify: 2023-08-15
1: Gomez L, Kovac JR, Lamb DJ. CYP17A1 inhibitors in castration-resistant prostate cancer. Steroids. 2015 Jan 3. pii: S0039-128X(14)00314-6. doi: 10.1016/j.steroids.2014.12.021. [Epub ahead of print] PubMed PMID: 25560485.
2: Gupta E, Guthrie T, Tan W. Changing paradigms in management of metastatic Castration Resistant Prostate Cancer (mCRPC). BMC Urol. 2014 Jul 25;14:55. doi: 10.1186/1471-2490-14-55. PubMed PMID: 25062956; PubMed Central PMCID: PMC4167156.
3: Yu Z, Cai C, Gao S, Simon NI, Shen HC, Balk SP. Galeterone prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor. Clin Cancer Res. 2014 Aug 1;20(15):4075-85. doi: 10.1158/1078-0432.CCR-14-0292. Epub 2014 May 29. PubMed PMID: 24874833; PubMed Central PMCID: PMC4119496.
4: Stein MN, Patel N, Bershadskiy A, Sokoloff A, Singer EA. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. Asian J Androl. 2014 May-Jun;16(3):387-400. doi: 10.4103/1008-682X.129133. Review. PubMed PMID: 24759590; PubMed Central PMCID: PMC4023364.
5: Agarwal N, Di Lorenzo G, Sonpavde G, Bellmunt J. New agents for prostate cancer. Ann Oncol. 2014 Sep;25(9):1700-9. doi: 10.1093/annonc/mdu038. Epub 2014 Mar 20. PubMed PMID: 24658665.
6: Neuzillet Y, Flamand V, Lebdai S, Villers A, Lebret T. [Prostate cancer and new hormonal treatments: mechanism of action and main clinical results]. Prog Urol. 2013 Oct;23 Suppl 1:S34-43. doi: 10.1016/S1166-7087(13)70044-7. Review. French. PubMed PMID: 24314737.
7: Yin L, Hu Q. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat Rev Urol. 2014 Jan;11(1):32-42. doi: 10.1038/nrurol.2013.274. Epub 2013 Nov 26. Review. PubMed PMID: 24276076.
8: Pinto Ã

Explore Compound Types